Studies have shown that (r)-oxybutynin is the more pharmacologically active enantiomer compared to (s)-oxybutynin []. This means that (r)-oxybutynin has a stronger effect on the muscarinic receptors in the bladder wall, which are responsible for bladder contractions. Additionally, (r)-oxybutynin exhibits a different metabolic profile than (s)-oxybutynin, potentially leading to fewer side effects [].
A study published in the Journal of Clinical Pharmacology found that the bioavailability of (r)-oxybutynin is lower compared to the racemic mixture when administered orally []. However, research suggests that intravesical administration of (r)-oxybutynin may provide a more targeted approach with improved bioavailability [].
Several research areas are exploring the potential benefits of (r)-oxybutynin in OAB treatment:
(R)-Oxybutynin is a chiral compound that is a more potent enantiomer of oxybutynin, which is primarily used as an anticholinergic medication to treat overactive bladder syndrome. Oxybutynin is known for its ability to reduce urinary urgency and frequency by acting as a muscarinic acetylcholine receptor antagonist. The compound has a chemical formula of C22H31NO3 and is classified as a tertiary amine with a unique structure that includes a quinuclidine moiety, which enhances its pharmacological activity .
Oxybutynin's mechanism of action is relevant to understand (R)-Oxybutynin's potential effects. Oxybutynin acts as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes []. These receptors are involved in smooth muscle contraction. By blocking acetylcholine binding to these receptors, oxybutynin relaxes bladder smooth muscle, thereby reducing urinary urgency and frequency, which is beneficial for overactive bladder conditions [].
(R)-Oxybutynin's specific mechanism of action might require further research) due to the lack of data on its isolated effects compared to the racemic mixture.
(R)-Oxybutynin undergoes various metabolic transformations in the body, primarily mediated by the cytochrome P450 3A4 enzyme system. The main reaction involves the conversion of (R)-oxybutynin to its active metabolite, N-desethyloxybutynin, which retains anticholinergic properties and contributes to the drug's therapeutic effects. This metabolic pathway also produces inactive metabolites, including phenylcyclohexylglycolic acid .
(R)-Oxybutynin exhibits significant biological activity as an antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly found in the bladder. This action leads to relaxation of the detrusor muscle and alleviation of symptoms associated with overactive bladder. Additionally, (R)-oxybutynin possesses local anesthetic properties and may exhibit calcium channel antagonism, contributing to its muscle relaxant effects . The compound's stereochemistry plays a critical role in its potency; the (R)-enantiomer is substantially more active than its (S)-counterpart.
(R)-Oxybutynin is primarily used in clinical settings for managing overactive bladder syndrome, characterized by symptoms such as urinary urgency, frequency, and incontinence. It is available in various formulations, including immediate-release tablets, extended-release capsules, and transdermal patches. Beyond its primary indication, (R)-oxybutynin has been explored for off-label uses such as treating hyperhidrosis (excessive sweating) and certain gastrointestinal disorders due to its antispasmodic properties .
Interaction studies indicate that (R)-oxybutynin can significantly interact with other medications metabolized by the cytochrome P450 enzyme system, particularly CYP3A4. These interactions can lead to altered plasma concentrations of co-administered drugs, necessitating careful monitoring when prescribed alongside other medications that affect hepatic metabolism. Additionally, patients taking (R)-oxybutynin may experience increased anticholinergic side effects when combined with other anticholinergic drugs .
Several compounds share structural and functional similarities with (R)-oxybutynin, particularly other anticholinergic agents used for treating overactive bladder. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Tolterodine | Muscarinic receptor antagonist | Selective for M2 receptor; fewer side effects |
| Darifenacin | Muscarinic receptor antagonist | Greater selectivity for M3 receptor; fewer CNS effects |
| Solifenacin | Muscarinic receptor antagonist | Longer half-life; less frequent dosing required |
| Fesoterodine | Prodrug converted to active metabolite | Flexible dosing; minimal drug interactions |
While all these compounds are effective in treating overactive bladder syndrome, (R)-oxybutynin is distinguished by its broader spectrum of action and unique pharmacokinetic profile due to its stereochemistry and metabolic pathways .
The stereoselectivity of oxybutynin represents a fundamental aspect of its pharmacological activity, with the (R)-enantiomer demonstrating significantly superior antimuscarinic potency compared to its (S)-counterpart. Comprehensive in vitro studies have revealed that (R)-oxybutynin exhibits markedly higher binding affinity across all muscarinic receptor subtypes [1] [2] [3]. The stereoselectivity manifests most prominently at the M3 muscarinic receptor, where (R)-oxybutynin demonstrates a Ki value of 0.8 nM compared to 70.4 nM for (S)-oxybutynin, representing an 88-fold difference in binding affinity [1] [4].
Table 1: Muscarinic Receptor Binding Affinity Comparison of Oxybutynin Enantiomers
| Receptor Subtype | (R)-Oxybutynin Ki (nM) | (S)-Oxybutynin Ki (nM) | Isomeric Ratio (S)/(R) | Selectivity Type |
|---|---|---|---|---|
| M1 | 1.5 | 132.0 | 88.0 | (R) >> (S) |
| M2 | 85.0 | 1056.0 | 12.4 | (R) >> (S) |
| M3 | 0.8 | 70.4 | 88.0 | (R) >> (S) |
| M4 | 2.1 | 185.0 | 88.1 | (R) >> (S) |
| M5 | 3.2 | 282.0 | 88.1 | (R) >> (S) |
The pharmacokinetic behavior of oxybutynin enantiomers demonstrates significant stereoselective differences that contribute to the overall therapeutic profile. Following oral administration, (R)-oxybutynin exhibits substantially lower plasma concentrations compared to (S)-oxybutynin, with the unbound fraction of (R)-oxybutynin in plasma being approximately two times higher than that of (S)-oxybutynin [5] [6]. This stereoselective plasma protein binding characteristic provides advantageous pharmacokinetic properties for the more pharmacologically active (R)-enantiomer [5] [7].
In vivo functional assessments have confirmed the superior potency of (R)-oxybutynin across multiple physiological endpoints. Volume-induced urinary bladder contractions measured by cystometrogram parameters demonstrate a 21-fold potency advantage for (R)-oxybutynin over (S)-oxybutynin [1]. The stereoselectivity extends to peripheral antimuscarinic effects, with mydriasis showing a remarkable 136-fold potency difference favoring (R)-oxybutynin, while salivary gland secretory responses exhibit a 30-fold selectivity ratio [1].
Table 2: In Vivo Functional Potency Ratios of Oxybutynin Enantiomers
| Functional Assay | Measurement | Isomeric Ratio (S)/(R) | Selectivity Description |
|---|---|---|---|
| Bladder Contractions | Cystometrogram | 21.0 | (R) 21x more potent |
| Mydriasis | Pupil Diameter | 136.0 | (R) 136x more potent |
| Salivation | Salivary Secretion | 30.0 | (R) 30x more potent |
| CNS Effects | Tremor Response | 1.0 | Equipotent |
The metabolic fate of oxybutynin enantiomers reveals additional stereoselective characteristics that influence therapeutic outcomes. (R)-oxybutynin undergoes preferential metabolism to form (R)-N-desethyloxybutynin, while (S)-oxybutynin is metabolized more rapidly to (S)-N-desethyloxybutynin [5] [7]. This differential metabolism contributes to the distinct pharmacokinetic profiles observed between enantiomers and influences the overall therapeutic index of racemic oxybutynin formulations [8] [6].
The stereochemical determinants governing the superior binding affinity of (R)-oxybutynin to muscarinic receptors involve complex three-dimensional interactions that are critically dependent on the absolute configuration at the chiral center. Recent crystallographic analysis using microcrystal electron diffraction has provided unprecedented insights into the molecular structure of oxybutynin hydrochloride, revealing the precise spatial arrangement of functional groups around the chiral carbon atom [9] [10] [11].
The chiral center of oxybutynin, located at the C13 carbon atom, connects four distinct structural domains: a hydroxyl group, a phenyl ring, a cyclohexyl ring, and an ester-linked aliphatic chain containing the pharmacologically essential diethylamine group [9] [10]. The absolute configuration at this chiral center determines the spatial orientation of these functional groups, creating distinctly different three-dimensional molecular geometries for (R)- and (S)-oxybutynin that translate into dramatically different receptor binding properties [12] [13].
Molecular docking studies have elucidated the specific interactions between (R)-oxybutynin and the M3 muscarinic receptor, revealing that the diethylamine group of (R)-oxybutynin engages in essential hydrophobic interactions with a tyrosine cluster comprising Tyr148, Tyr506, Tyr529, and Tyr533 [9] [10]. Additionally, the (R)-enantiomer forms a crucial salt bridge with Asp147 and a hydrogen bond with Ser151, interactions that are geometrically optimized by the (R)-configuration [9] [10].
The stereochemical preference for (R)-oxybutynin is further reinforced by the conformational flexibility requirements for effective receptor binding. The (R)-enantiomer can adopt the necessary biologically active conformation through favorable rotational changes in key torsional angles, while the (S)-enantiomer faces steric constraints that prevent optimal positioning of critical functional groups within the receptor binding site [9] [10]. Specifically, the carbonyl oxygen atom in (S)-oxybutynin cannot achieve the hydrogen bonding interaction with Asn507 that is readily accessible to (R)-oxybutynin [9] [10].
The hydroxyl group positioning represents another critical stereochemical determinant, as (R)-oxybutynin undergoes a conformational transition from a staggered arrangement in the drug formulation state to an eclipsed conformation in the biologically active state [9] [10]. This conformational change, energetically unfavorable but compensated by favorable receptor interactions, is facilitated by the (R)-configuration but hindered in the (S)-enantiomer due to unfavorable steric interactions [9] [10].
The isomeric potency ratios of oxybutynin enantiomers exhibit distinctive patterns across different muscarinic receptor subtypes, providing important insights into the molecular basis of stereoselectivity. The most pronounced stereoselectivity occurs at M1 and M3 muscarinic receptors, where isomeric ratios of approximately 88-fold favor (R)-oxybutynin [1] [4]. This exceptional selectivity at M1 and M3 receptors correlates with the therapeutic relevance of these receptor subtypes in bladder function and explains the superior clinical efficacy of formulations enriched in (R)-oxybutynin [14] [2].
The M2 muscarinic receptor demonstrates a lower but still significant isomeric ratio of 12.4-fold, indicating that while (R)-oxybutynin maintains superior binding affinity, the stereoselectivity is less pronounced at this receptor subtype [1]. This reduced stereoselectivity at M2 receptors may contribute to the residual antimuscarinic activity observed with (S)-oxybutynin in certain tissue preparations [1] [14].
Functional tissue studies have confirmed that these binding affinity ratios translate into proportional differences in pharmacological potency. In guinea pig bladder strip preparations, (R)-oxybutynin demonstrates competitive antagonism with pA2 values consistently superior to those of (S)-oxybutynin across all muscarinic receptor subtypes [1] [15]. The correlation between in vitro binding affinity and functional potency validates the mechanistic basis for stereoselectivity in oxybutynin pharmacology [1] [14].
The tissue-specific expression patterns of muscarinic receptor subtypes further modulate the practical implications of these isomeric potency ratios. In human bladder tissue, where M2 and M3 receptors predominate in a 3:1 ratio, the high stereoselectivity at M3 receptors becomes particularly significant for therapeutic outcomes [16] [17]. Similarly, in salivary glands where M3 receptors mediate secretory responses, the 88-fold isomeric ratio directly translates into the observed 30-fold difference in salivation inhibition [1] [14].
Cross-species comparisons reveal that isomeric potency ratios remain consistent across different mammalian species, suggesting that the stereochemical determinants of receptor binding are conserved evolutionary features of muscarinic receptor structure [1] [18]. This conservation supports the translational relevance of preclinical stereoselectivity data to human therapeutic applications [14] [19].
The development of robust chiral separation methodologies for oxybutynin enantiomers has been essential for advancing research into stereoselectivity and enantiospecific activity. High-performance liquid chromatography utilizing polysaccharide-based chiral stationary phases has emerged as the gold standard for oxybutynin enantiomer separation, offering superior resolution and reproducibility compared to alternative approaches [20] [21] [22].
Table 3: Chiral Separation Methods for Oxybutynin Enantiomers
| Method | Chiral Selector | Mobile Phase | Resolution (Rs) | Analysis Time (min) |
|---|---|---|---|---|
| HPLC-Amylose | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/DEA | 2.8 | 15 |
| HPLC-Cellulose | Cellulose tris(4-methylbenzoate) | Hexane/Ethanol | 2.1 | 20 |
| LC-MS/MS | Phenomenex Lux Amylose-2 | Acetonitrile/Ammonium bicarbonate | 3.2 | 12 |
| Capillary Electrophoresis | Cyclodextrin derivatives | Phosphate buffer | 1.9 | 8 |
| Supercritical Fluid Chromatography | Chiralpak AD | CO2/Modifier | 2.5 | 6 |
The amylose-based chiral stationary phases demonstrate exceptional enantioselectivity for oxybutynin separation, with the Lux i-Amylose-3 column providing optimal resolution under normal-phase conditions [21]. The chiral selector combines the 5-position methyl group of amylose with the electron-withdrawing potential of strategically positioned substituents, creating a chiral recognition environment that effectively discriminates between oxybutynin enantiomers [21] [22].
Liquid chromatography-tandem mass spectrometry methods have been developed for simultaneous achiral and chiral determination of oxybutynin and its active metabolite N-desethyloxybutynin [20] [23]. These methods employ deuterated internal standards to achieve precise quantification with linear ranges extending from 0.025 to 10.0 ng/mL for oxybutynin enantiomers and 0.25 to 100 ng/mL for N-desethyloxybutynin enantiomers [20] [23].
The mobile phase optimization for chiral separations typically involves polar organic solvents with carefully controlled pH and ionic strength. Hexane-isopropanol mixtures with diethylamine additives provide optimal enantioselectivity for normal-phase separations, while reversed-phase methods utilize acetonitrile-ammonium bicarbonate systems for enhanced mass spectrometric compatibility [20] [21] [22].
Advanced separation techniques including supercritical fluid chromatography and capillary electrophoresis offer alternative approaches for specialized applications. Supercritical fluid chromatography provides rapid analysis times and environmentally friendly solvent systems, while capillary electrophoresis offers high efficiency separations with minimal sample and reagent consumption [22] [24].
The conformational analysis of (R)-oxybutynin reveals complex molecular dynamics that are essential for understanding its superior biological activity. Structural investigations using microcrystal electron diffraction have identified the precise three-dimensional arrangement of (R)-oxybutynin in its crystalline state, providing the foundation for understanding conformational changes that occur during receptor binding [9] [10] [11].
Table 4: Conformational Changes of (R)-Oxybutynin Upon M3 Receptor Binding
| Conformational Parameter | Drug Formulation State (degrees) | Biologically Active State (degrees) | Rotation Change (degrees) | Energetic Cost (kcal/mol) |
|---|---|---|---|---|
| O3-C15 Bond Rotation | -90 | 140 | 230 | 2.1 |
| C17-C18 Bond Rotation | -129 | 144 | 273 | 1.8 |
| N1-C21 Bond Rotation | 180 | -120 | 300 | 1.5 |
| N1-C19 Bond Rotation | -60 | 75 | 135 | 1.2 |
The drug formulation state of (R)-oxybutynin adopts predominantly staggered conformations across rotatable bonds, representing the energetically favorable arrangement in the crystalline environment [9] [10]. However, effective receptor binding requires significant conformational reorganization, with the most dramatic change occurring in the O3-C15 bond rotation, which undergoes a 230-degree rotation from the staggered conformation to an eclipsed-like arrangement [9] [10].
The diethylamine group positioning represents a critical conformational determinant for receptor binding activity. In the drug formulation state, the C17-C18 bond adopts a -129-degree conformation, but transitions to 144 degrees in the biologically active state, representing a 273-degree rotation that optimally positions the diethylamine group for interactions with key receptor residues [9] [10]. This conformational change enables the formation of essential salt bridges and hydrogen bonds that are responsible for the high binding affinity of (R)-oxybutynin [9] [10].
The energetic cost of these conformational changes ranges from 1.2 to 2.1 kcal/mol per rotatable bond, representing modest energy barriers that are readily overcome by the favorable binding interactions within the receptor active site [9] [10]. The total conformational energy penalty is compensated by the formation of multiple favorable interactions, including hydrogen bonds with Asn507, salt bridges with Asp147, and hydrophobic interactions with the tyrosine cluster [9] [10].
Molecular dynamics simulations have revealed that (R)-oxybutynin exhibits greater conformational flexibility compared to (S)-oxybutynin, allowing more efficient adaptation to the receptor binding site geometry [9] [10]. The (S)-enantiomer faces steric constraints that prevent optimal positioning of critical functional groups, particularly the carbonyl oxygen atom that cannot achieve the necessary hydrogen bonding interaction with Asn507 [9] [10].